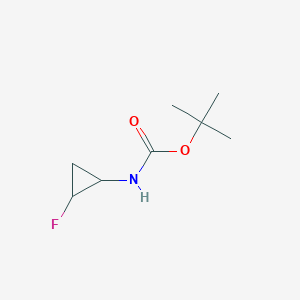

tert-Butyl (2-fluorocyclopropyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14FNO2 |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

tert-butyl N-(2-fluorocyclopropyl)carbamate |

InChI |

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11) |

InChI Key |

VWSDKMQGCVVQBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1F |

Origin of Product |

United States |

Mechanistic Studies of Reactions Pertaining to Tert Butyl 2 Fluorocyclopropyl Carbamate Synthesis and Transformations

Cyclopropanation Reaction Mechanisms

The formation of the fluorinated cyclopropane (B1198618) ring is a critical step in the synthesis of the target molecule. Various methods can be employed for cyclopropanation, each proceeding through distinct mechanistic pathways.

The Simmons-Smith reaction is a well-established method for the stereospecific conversion of alkenes into cyclopropanes. nih.gov The reaction typically utilizes an organozinc carbenoid, often referred to as the Simmons-Smith reagent (e.g., iodomethylzinc iodide, ICH₂ZnI), which is generated from diiodomethane and a zinc-copper couple. wikipedia.org

Mechanistic studies suggest that the reaction proceeds in a concerted fashion through a "butterfly-shaped" transition state. nih.gov The methylene group is delivered to both carbons of the alkene double bond simultaneously, which accounts for the observed stereospecificity; the configuration of the starting alkene is preserved in the cyclopropane product. wikipedia.org The mechanism is believed to involve a metal carbenoid rather than a free carbene. organic-chemistry.org

Computational studies using density functional theory (B3LYP) on the cyclopropanation of ethylene with a zinc carbenoid indicate that the reaction proceeds via a methylene transfer pathway. nih.gov The rate and success of the Simmons-Smith reaction can be influenced by several factors, including the solvent, substituents on the alkene substrate, and the specific nature of the zinc carbenoid reagent. nih.gov For instance, the presence of a hydroxyl group on an allylic alcohol can direct the cyclopropanation to occur on the same face of the molecule, a phenomenon that supports the involvement of an organozinc reagent capable of complexation. organic-chemistry.orgnih.gov

Table 1: Key Features of the Simmons-Smith Reaction Mechanism

| Feature | Description |

|---|---|

| Reagent | Organozinc carbenoid (e.g., ICH₂ZnI) |

| Mechanism Type | Concerted, cheletropic reaction |

| Transition State | "Butterfly-shaped" |

| Stereochemistry | Stereospecific; retention of alkene configuration |

| Intermediate | Involves a metal carbenoid, not a free carbene organic-chemistry.org |

| Directing Effects | Proximal hydroxyl groups can direct the reagent delivery organic-chemistry.orgnih.gov |

Carbometallation, the addition of an organometallic bond across a carbon-carbon multiple bond, followed by cyclization represents an alternative pathway to cyclopropanes. However, studies comparing competing pathways for zinc carbenoids have shown that the direct methylene transfer (as in the Simmons-Smith mechanism) is significantly faster and more experimentally feasible than a carbometalation-elimination sequence. nih.govresearchgate.net

For the reaction of a Simmons-Smith reagent with an alkene, two potential pathways are methylene transfer and carbometalation. nih.gov While both processes are viable for highly reactive lithium carbenoids, for the less reactive zinc carbenoids, the energy barrier for carbometalation is substantially higher than for the concerted methylene transfer. nih.gov Therefore, in the context of synthesizing cyclopropane rings using zinc-based reagents, the Simmons-Smith pathway is the dominant and mechanistically accepted route.

Radical cyclization offers another mechanistic approach to the formation of cyclic structures. These processes typically involve the generation of a radical species that subsequently attacks a double bond within the same molecule to form a ring. For the synthesis of cyclopropanes, this would generally involve a 3-exo cyclization.

While radical reactions are widely used for forming five- and six-membered rings, the formation of three-membered rings via radical cyclization is less common due to unfavorable kinetics compared to intermolecular reactions or other intramolecular pathways (e.g., 5-exo cyclization). However, specific substrates and reaction conditions can be designed to favor the formation of cyclopropane rings. For instance, copper-catalyzed reactions can generate amidyl radical intermediates that undergo cyclization. mdpi.com Another strategy involves generating radicals that cascade through a series of steps, including cyclization, to form complex molecules. rsc.org The kinetics of these cyclizations are heavily dependent on the structure of the radical intermediate and the substituents present. researchgate.net

Stereochemical Control in Reaction Pathways

Achieving stereochemical control is paramount in the synthesis of complex molecules like substituted cyclopropanes. The relative and absolute configuration of the stereocenters in tert-Butyl (2-fluorocyclopropyl)carbamate can be dictated by various strategies, including the use of chiral catalysts, exploiting the "memory of chirality" phenomenon, and leveraging substituent effects.

Role of Chiral Catalysts in Stereoselective Transformations

Chiral catalysts are instrumental in asymmetric synthesis, creating a chiral environment that biases the formation of one enantiomer or diastereomer over another. In the context of cyclopropane synthesis, transition-metal catalysts are frequently used for the asymmetric cyclopropanation of alkenes. nih.gov

Metals such as rhodium(II), copper(I), and cobalt(II) are commonly employed in these transformations. researchgate.netrsc.org The catalyst's effectiveness hinges on the chiral ligand bound to the metal center. These ligands, often possessing C2-symmetry, modulate the steric and electronic properties of the catalyst to induce high levels of stereoselectivity. nih.gov For example, Co(II)-based metalloradical catalysis using D2-symmetric chiral amidoporphyrins as ligands has been shown to be highly effective for the asymmetric radical cyclopropanation of alkenes, yielding chiral heteroaryl cyclopropanes with excellent diastereoselectivity and enantioselectivity. nih.gov Similarly, chiral rhodium(III) complexes have been used for the enantioselective cyclopropanation of sulfoxonium ylides, affording optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org

The mechanism generally involves the reaction of the transition metal complex with a diazo compound or another carbene precursor to generate a metal-carbene intermediate. rsc.org This highly reactive species then transfers the carbene moiety to an alkene. The chiral ligand orchestrates the approach of the alkene to the metal-carbene, dictating the stereochemical outcome of the newly formed cyclopropane ring. rsc.org The choice of metal, ligand, and reaction conditions can be fine-tuned to optimize for yield and stereoselectivity. researchgate.netrsc.org

| Catalyst System | Reaction Type | Stereoselectivity Achieved | Reference |

|---|---|---|---|

| Co(II)-Amidoporphyrin Complex | Radical cyclopropanation of alkenes with heteroaryldiazomethanes | High diastereoselectivity and enantioselectivity | nih.gov |

| Chiral-at-metal Rh(III) Complex | Cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters | up to 99% ee, >20:1 dr | organic-chemistry.org |

| N,N′-dioxide-scandium(III) Complex | Cyclopropanation of vinyl ketones with α-diazoesters | Excellent enantioselectivities | rsc.org |

| Dinuclear Co(II)/Co(III) Robson-type macrocycles | Cyclopropanation of styrene with diazoacetate | High enantioselectivity | rsc.org |

Memory of Chirality in Radical and Organometallic Reactions

Memory of chirality (MoC) is a fascinating stereochemical phenomenon where a chiral molecule reacts via a configurationally unstable intermediate, such as a radical or a carbanion, yet yields a non-racemic product. tandfonline.comnih.gov This occurs when the chiral information from the starting material is temporarily stored in the intermediate's conformation, influencing the stereochemistry of the product before racemization can occur. nih.gov

In reactions involving cyclopropyl (B3062369) systems, MoC can be particularly relevant. For instance, radical-mediated reactions on a chiral cyclopropane derivative can proceed with retention of stereochemical information. Research has shown that reactions involving fluorinated cyclopropyl radicals can exhibit MoC. tandfonline.com The process relies on the principle that a conformationally locked intermediate, even if the radical center itself is planar and achiral, can react faster than it interconverts to its enantiomeric conformer. researchgate.net For example, in a reductive decyanation of a chiral cyanotetrahydropyran, the intermediate radical is reduced to an organolithium species faster than the ring can undergo a chair-flip, thus preserving the stereochemical information. tandfonline.comresearchgate.net This principle can be applied to reactions on chiral precursors to this compound, where a radical or organometallic intermediate might be formed at one of the stereocenters. The conformational rigidity imposed by the cyclopropyl ring can help preserve the chiral information through such transient intermediates.

Influence of Substituent Effects on Regio- and Stereoselectivity

The substituents on a cyclopropane ring profoundly influence the course of its reactions, dictating both the position of bond cleavage (regioselectivity) and the spatial arrangement of the resulting product (stereoselectivity). In this compound, the fluorine atom and the N-Boc-protected amino group exert significant electronic and steric effects.

The fluorine atom is a small but highly electronegative substituent. Its strong electron-withdrawing inductive effect can polarize the C-C bonds of the cyclopropane ring, making the carbon to which it is attached more electrophilic and influencing the regioselectivity of nucleophilic ring-opening reactions. acs.org

The tert-butyl (2-carbamate) group, on the other hand, is sterically demanding. This bulk can direct an incoming reagent to the less hindered face of the cyclopropane ring, thereby controlling diastereoselectivity. researchgate.net In transition metal-catalyzed reactions, such as the ring-opening of vinyl cyclopropanes, the steric and electronic nature of substituents can determine which regioisomer is formed and can also impact the enantioselectivity. acs.org For instance, increasing the steric bulk of a substituent has been observed to decrease enantioselectivity in certain Rh-catalyzed ring-opening reactions. acs.org

In Friedel-Crafts-type alkylations involving cyclopropanes, bond cleavage is often directed to the most substituted carbon atom. researchgate.net The interplay between the electronic pull of the fluorine and the steric bulk of the carbamate (B1207046) group will therefore be a critical factor in determining the outcome of any transformation involving the cyclopropane ring of the title compound.

Advanced Applications and Derivatization Strategies of Tert Butyl 2 Fluorocyclopropyl Carbamate As a Synthetic Intermediate

Utility as a Chiral Building Block in Complex Molecule Construction

The presence of a stereogenic center in the 2-fluorocyclopropyl moiety, coupled with the protecting carbamate (B1207046) group, allows tert-butyl (2-fluorocyclopropyl)carbamate to serve as a precursor to various chiral structures. The controlled introduction of this fluorinated carbocycle can significantly influence the biological activity and conformational properties of the target molecules.

Synthesis of Chiral Ligands and Organocatalysts

While direct examples of synthesizing chiral ligands and organocatalysts from this compound are not extensively documented in readily available literature, the utility of similar carbamate-protected cyclic amines as scaffolds for such applications is well-established. For instance, optically active trans-tert-butyl-2-aminocyclopentylcarbamate is recognized for its potential as a scaffold for chiral ligands. nih.gov This suggests a strong potential for this compound derivatives to be employed in a similar fashion. The fluorocyclopropyl group can impart unique steric and electronic properties to a ligand, potentially influencing the enantioselectivity of catalytic reactions.

The development of synthetic routes to chiral cyclopropane (B1198618) carboxaldehydes further underscores the potential of cyclopropyl (B3062369) moieties in asymmetric synthesis. rsc.org By analogy, derivatives of this compound could serve as precursors to novel phosphine, amine, or N-heterocyclic carbene (NHC) ligands, where the fluorocyclopropyl group could play a key role in creating a specific chiral environment around a metal center.

| Potential Ligand/Catalyst Class | Rationale for Using a Fluorocyclopropyl Scaffold |

| Chiral Phosphine Ligands | The steric bulk and electronic nature of the fluorocyclopropyl group can influence the coordination geometry and catalytic activity of metal complexes. |

| Chiral Amine Catalysts | The rigid cyclopropyl ring can provide a well-defined stereochemical environment for asymmetric transformations. |

| N-Heterocyclic Carbene (NHC) Ligands | Incorporation of the fluorocyclopropyl moiety onto the NHC backbone could modulate the catalyst's steric and electronic properties, impacting its performance in various catalytic reactions. |

Incorporation into Modified Peptide Nucleic Acid (PNA) Backbones

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral pseudopeptide backbone, which allows them to bind to DNA and RNA with high affinity and specificity. nih.gov The modification of the PNA backbone is a key strategy to further enhance their properties, such as cellular uptake and binding affinity. nih.gov Carbamate-containing building blocks have been explored for the modification of PNA backbones. nih.gov

The incorporation of the 2-fluorocyclopropyl moiety from this compound into a PNA backbone could introduce conformational rigidity. This constrained geometry can pre-organize the PNA strand for hybridization with its target nucleic acid, potentially leading to increased binding affinity and sequence specificity. The fluorine atom can also introduce favorable electronic interactions and enhance metabolic stability.

| Potential Advantage of Fluorocyclopropyl-Modified PNA | Mechanism |

| Enhanced Binding Affinity | The rigid cyclopropane ring can reduce the entropic penalty of hybridization by pre-organizing the PNA backbone. |

| Increased Sequence Specificity | The constrained conformation can lead to a greater energy difference between perfectly matched and mismatched duplexes. |

| Improved Metabolic Stability | The fluorocyclopropyl group is not a natural substrate for cellular enzymes, potentially increasing the PNA's resistance to degradation. |

| Modulation of Duplex Stability | The electronegative fluorine atom can influence the electronic properties of the backbone and its interaction with the target nucleic acid strand. |

Development of Fluorinated Amino Acid Analogues

This compound serves as a key precursor for the synthesis of novel fluorinated amino acid analogues. The introduction of fluorine into amino acids can significantly alter their physicochemical properties, such as pKa, lipophilicity, and metabolic stability, making them valuable tools in peptide and protein engineering, as well as in drug design. rsc.org

A straightforward and practical method has been described for the synthesis of various amino acid analogues, including those of methionine, leucine, lysine (B10760008), and arginine, starting from a unique fluorinated cyclopropane scaffold. nih.gov This approach highlights the utility of building blocks like this compound in accessing a diverse range of fluorinated cyclopropane amino acids (FCAAs). Furthermore, the successful incorporation of an FCAA analogue into a tripeptide has been reported for the first time, demonstrating the feasibility of using these building blocks in peptide synthesis. nih.gov

| Synthesized Amino Acid Analogue | Significance | Reference |

| Fluorinated Methionine Analogue | Introduction of a fluorinated cyclopropyl group in place of the natural side chain can probe the role of methionine in biological processes and enhance metabolic stability. | nih.gov |

| Fluorinated Leucine Analogue | The fluorocyclopropyl moiety can act as a rigid isostere for the isobutyl side chain of leucine, influencing peptide conformation. | nih.gov |

| Fluorinated Lysine Analogue | Modification of the lysine side chain with a fluorocyclopropyl group can alter its basicity and interaction with biological targets. | nih.gov |

| Fluorinated Arginine Analogue | The introduction of a fluorinated cyclopropyl group can modulate the pKa and hydrogen bonding capacity of the guanidinium (B1211019) group. | nih.gov |

Intermediate in the Synthesis of Scaffolds for Drug Discovery (academic synthetic applications)

The unique structural and electronic properties of the fluorocyclopropyl group make it a desirable motif in medicinal chemistry. This compound provides a convenient entry point for the introduction of this group into various molecular scaffolds, facilitating the exploration of new chemical space in drug discovery.

Construction of Advanced Pharmaceutical Intermediates

The carbamate group in this compound is a versatile functional handle. nih.gov The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis, particularly in peptide synthesis and the construction of complex molecules, due to its stability under a wide range of conditions and its facile removal under acidic conditions. nih.gov

Introduction of the Fluorocyclopropyl Group via Cross-Coupling Reactions

The introduction of cyclopropyl groups into aromatic and heteroaromatic systems is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov These reactions typically involve the coupling of an aryl or heteroaryl halide with a cyclopropylboronic acid or its derivatives. organic-chemistry.org

While direct examples of cross-coupling reactions utilizing this compound as the coupling partner are not prevalent in the literature, the development of methods for the cross-coupling of secondary alkyltrifluoroborates suggests the feasibility of such transformations. nih.gov The fluorocyclopropyl group could potentially be converted into a suitable organoboron or organotin reagent for subsequent cross-coupling. A recent report on the direct introduction of the 1-fluorocyclopropyl group via a Stille cross-coupling reaction using a (1-fluorocyclopropyl)stannane reagent further supports the potential for developing similar methodologies starting from derivatives of this compound. researchgate.net Such reactions would provide a powerful tool for the direct installation of the aminocyclopropyl moiety into diverse molecular scaffolds, which is a valuable strategy in the design of new therapeutic agents.

| Cross-Coupling Reaction | Potential Substrate Derived from the Title Compound | Potential Product Class |

| Suzuki-Miyaura Coupling | N-Boc-2-fluorocyclopropylboronic acid or trifluoroborate salt | N-Boc-2-fluoro-2-arylcyclopropylamines |

| Stille Coupling | N-Boc-2-fluorocyclopropylstannane | N-Boc-2-fluoro-2-arylcyclopropylamines |

| Buchwald-Hartwig Amination | Aryl or heteroaryl halide | N-(2-fluorocyclopropyl)anilines or -heteroarylamines (after deprotection) |

Further Derivatization and Functionalization of the Cyclopropylamine (B47189) Core

Alkylation Reactions and Subsequent Transformations

The nitrogen atom of the carbamate in this compound can be subjected to alkylation reactions, although this is less common than derivatization after Boc deprotection. More frequently, the primary amine, obtained after removal of the Boc group, is the site of alkylation. Standard procedures for the N-alkylation of Boc-protected amines often involve the use of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. researchgate.net

For the free 2-fluorocyclopropylamine, a variety of alkylation methods can be employed. These include reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides under basic conditions. The choice of reaction conditions would depend on the nature of the alkylating agent and the desired final product. For instance, sustainable methods utilizing propylene (B89431) carbonate as both a solvent and a green alkylating agent have been reported for the N-alkylation of various N-heterocycles, offering a potentially safer alternative to traditional methods that use genotoxic alkyl halides. mdpi.com

The resulting N-alkylated 2-fluorocyclopropylamine derivatives can then undergo further transformations. For example, if the alkyl chain contains a terminal functional group, such as an ester or a protected alcohol, this can be further manipulated to build more complex molecular architectures.

| Reactant | Alkylating Agent | Base | Solvent | Product |

| N-Boc-protected amine | Alkyl iodide | Sodium Hydride | DMF | N-alkylated, N-Boc-protected amine |

| Primary amine | Aldehyde/Ketone | Reductive Amination Conditions | Various | N-alkylated amine |

| Primary amine | Alkyl halide | Inorganic or Organic Base | Various | N-alkylated amine |

| N-heterocycle | Propylene Carbonate | None (neat) | Propylene Carbonate | N-(2-hydroxypropyl)heterocycle |

Applications in Click Chemistry as a Crosslinker

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction and has found extensive use in bioconjugation, materials science, and drug discovery, including the synthesis of PROTACs. nih.govnih.govmdpi.com

To utilize this compound in click chemistry as a crosslinker, the molecule would first need to be functionalized with either an azide (B81097) or a terminal alkyne. This can be achieved after deprotection of the Boc group to yield the free 2-fluorocyclopropylamine. For example, the amine could be reacted with an activated ester or acyl chloride bearing a terminal alkyne or an azide group.

Once functionalized, this derivative can act as a bifunctional crosslinker. One part of the molecule, the fluorocyclopropylamine core, can be incorporated into a larger structure, while the azide or alkyne "handle" is available for a subsequent click reaction. This strategy is particularly useful for linking two different molecular entities, such as in the assembly of complex bioconjugates or in the synthesis of PROTACs where the linker is constructed in a modular fashion. nih.gov The bioorthogonal nature of the azide and alkyne groups ensures that the click reaction proceeds with high specificity, without interfering with other functional groups present in the molecules being linked. nih.govnih.gov

| Functionalization Step | Reagent | Resulting Functionality |

| Amine acylation | Alkyne-containing acyl chloride | Terminal alkyne |

| Amine acylation | Azide-containing NHS ester | Azide |

Strategies for Amine Derivatization after Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in the utilization of this compound as a synthetic intermediate. This deprotection is typically achieved under acidic conditions. commonorganicchemistry.comresearchgate.net A common reagent for this transformation is trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com Another frequently used method is treatment with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. researchgate.net

Upon successful Boc deprotection, the resulting primary amine, 2-fluorocyclopropylamine, is a versatile building block for a wide array of subsequent derivatizations. Common transformations include:

Acylation: Reaction with acyl chlorides, anhydrides, or activated esters to form amides. This is a fundamental reaction for incorporating the fluorocyclopropylamine moiety into larger molecules, including peptides and PROTAC linkers.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates, respectively.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

Nucleophilic Aromatic Substitution (SNAr): Reaction with electron-deficient aromatic rings, such as those bearing nitro or other strongly electron-withdrawing groups.

The choice of derivatization strategy depends on the desired final product and its intended application. The reactivity of the 2-fluorocyclopropylamine is comparable to other primary amines, allowing for the application of a broad range of standard synthetic methodologies.

| Deprotection Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room temperature |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room temperature |

Computational Chemistry in Understanding and Designing Reactions

Density Functional Theory (DFT) Studies on Reaction Transition States

DFT calculations can be employed to model the transition states of key reactions involving this compound, such as the alkylation of the carbamate nitrogen or the derivatization of the amine after Boc deprotection. By calculating the activation energies of different possible reaction pathways, researchers can predict the most likely outcome of a reaction and understand the factors that control its stereoselectivity and regioselectivity.

For instance, in the context of PROTAC design, DFT could be used to study the conformational preferences of linkers containing the 2-fluorocyclopropyl group. Understanding the low-energy conformations of the linker is crucial for designing PROTACs that can effectively induce the formation of a stable ternary complex. DFT can also be used to investigate the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which can provide insights into its reactivity and potential intermolecular interactions.

Furthermore, DFT calculations can be instrumental in understanding the mechanism of more complex transformations, such as transition-metal-catalyzed cross-coupling reactions involving derivatives of 2-fluorocyclopropylamine. By modeling the intermediates and transition states of the catalytic cycle, a deeper understanding of the reaction can be achieved, which can guide the development of more efficient and selective synthetic methods.

Molecular Modeling for Conformational Analysis of Derivatives

The biological activity of molecules is intrinsically linked to their three-dimensional structure. For derivatives of this compound, where the amine functionality is deprotected and subsequently modified, understanding the conformational landscape is paramount. Molecular modeling serves as a powerful tool to dissect the subtle interplay of steric and electronic effects that govern the spatial arrangement of these molecules.

The presence of the fluorine atom on the cyclopropane ring introduces significant stereoelectronic effects that dictate the preferred conformations. Computational studies on the parent 2-fluorocyclopropylamine, the core of the derivatives, reveal distinct rotational profiles for the cis and trans diastereomers. These preferences are largely governed by hyperconjugative interactions between the C-F bond and the nitrogen lone pair, as well as the C-C bonds of the cyclopropane ring.

For instance, in the trans isomer of a 2-fluorocyclopropylamine derivative, the global minimum energy conformation is often one where the nitrogen lone pair is oriented anti-periplanar to the C-F bond. This arrangement maximizes the stabilizing hyperconjugative interaction between the lone pair and the σ* orbital of the C-F bond. Conversely, in the cis isomer, steric hindrance between the fluorine atom and substituents on the nitrogen can lead to a more complex conformational landscape with multiple low-energy minima.

The tert-butoxycarbonyl (Boc) protecting group in the parent compound also influences the conformational equilibrium. While the Boc group is typically removed to allow for further derivatization, its impact on the conformational preferences of the cyclopropylamine can be analyzed computationally. The bulky nature of the tert-butyl group can restrict rotation around the N-C(O) bond, leading to a preference for specific amide rotamers. These preferences, in turn, can influence the orientation of the cyclopropyl ring.

A hypothetical conformational analysis of N-acyl derivatives of 2-fluorocyclopropylamine, which would be synthesized from this compound, can be performed using various computational methods, such as Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory. Such calculations can predict the relative energies of different conformers and the rotational barriers between them.

| Diastereomer | Conformer | Description of Key Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans | A | ~180° (anti-periplanar) | 0.00 |

| trans | B | ~60° (gauche) | 2.5 |

| cis | C | ~70° (gauche) | 0.00 |

| cis | D | ~170° (anti-periplanar) | 3.1 |

This table presents hypothetical data for illustrative purposes and is not based on published experimental or computational results for this specific derivative.

Computational Prediction of Reaction Rates and Selectivities

Beyond conformational analysis, computational chemistry provides invaluable insights into the reactivity of this compound and its derivatives. Predicting the rates and selectivities of chemical reactions involving this intermediate is crucial for optimizing synthetic routes and designing novel molecular architectures.

One of the key reactions of cyclopropanes is ring-opening, which can be initiated by electrophilic or nucleophilic attack. The presence of the fluorine atom and the carbamate group significantly influences the propensity of the cyclopropane ring in this compound to undergo such transformations. DFT calculations can be employed to model the transition states of potential ring-opening pathways and thereby predict the activation energy barriers. rsc.org A lower activation energy corresponds to a faster reaction rate.

For example, the acid-catalyzed ring-opening of a deprotected 2-fluorocyclopropylamine derivative can proceed through different mechanistic pathways, leading to a variety of products. Computational modeling can elucidate the most favorable pathway by comparing the energies of the various transition states. Factors such as the nature of the acid catalyst, the solvent, and the substituents on the nitrogen atom can all be systematically investigated through computational experiments. researchgate.netacs.org

Furthermore, computational methods can predict the regioselectivity and stereoselectivity of reactions. In the case of nucleophilic attack on a derivatized 2-fluorocyclopropylamine, for instance, calculations can determine which of the three carbon atoms of the cyclopropane ring is most susceptible to attack and from which face the nucleophile will preferentially approach. This information is critical for controlling the stereochemical outcome of a reaction.

The prediction of reaction rates often involves the calculation of the Gibbs free energy of activation (ΔG‡). This value can be used in the transition state theory equation to estimate the rate constant of a reaction. While the absolute prediction of reaction rates remains a challenge, the relative rates of competing reaction pathways can often be predicted with a high degree of accuracy.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Relative Rate |

|---|---|---|---|

| Pathway 1 (C1-C2 cleavage) | Cleavage of the bond between the fluorine- and nitrogen-bearing carbons | 15.2 | Fastest |

| Pathway 2 (C2-C3 cleavage) | Cleavage of the bond adjacent to the nitrogen-bearing carbon | 18.5 | Intermediate |

| Pathway 3 (C1-C3 cleavage) | Cleavage of the bond distal to the nitrogen-bearing carbon | 22.1 | Slowest |

This table presents hypothetical data for illustrative purposes and is not based on published experimental or computational results for this specific derivative.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl (2-fluorocyclopropyl)carbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves introducing the fluorocyclopropyl moiety via cyclopropanation of a fluorinated alkene precursor, followed by carbamate protection using tert-butoxycarbonyl (Boc) reagents. For example, intermediates like ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 127199-25-1) can be synthesized via stereospecific cyclopropanation using diazo compounds or transition-metal catalysis . Optimization includes controlling temperature (-20°C to 25°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of Boc anhydride to amine intermediates. Purity (>95%) is achieved via column chromatography or recrystallization .

Q. How is tert-Butyl (2-fluorocyclopropyl)carbamate characterized structurally, and what analytical techniques are critical for confirming its stereochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the fluorocyclopropyl ring and Boc group. For stereochemical verification, X-ray crystallography (using programs like SHELXL ) or chiral HPLC (with columns like Chiralpak IA/IB) resolves enantiomers. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₁₅FNO₂: theoretical MW 203.25) .

Advanced Research Questions

Q. What are the electronic and steric effects of the fluorinated cyclopropane ring on the reactivity of tert-Butyl (2-fluorocyclopropyl)carbamate in medicinal chemistry applications?

- Methodological Answer : The fluorine atom induces electron-withdrawing effects, stabilizing adjacent carbamate groups against hydrolysis. Steric hindrance from the cyclopropane ring restricts conformational flexibility, impacting binding affinity in enzyme-inhibitor complexes. Computational studies (DFT or molecular docking) model these interactions, showing enhanced metabolic stability compared to non-fluorinated analogs .

Q. How does the stability of tert-Butyl (2-fluorocyclopropyl)carbamate vary under acidic, basic, or oxidative conditions, and what degradation pathways are observed?

- Methodological Answer : The Boc group is labile under strong acids (e.g., TFA in DCM), releasing the free amine. Fluorocyclopropane stability is pH-dependent: basic conditions (pH >10) may induce ring-opening via nucleophilic attack, while oxidative conditions (H₂O₂, UV light) degrade the carbamate to CO₂ and tert-butanol. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify degradation products like 2-fluorocyclopropylamine .

Q. What computational strategies are employed to predict the physicochemical properties and bioavailability of derivatives of tert-Butyl (2-fluorocyclopropyl)carbamate?

- Methodological Answer : Density Functional Theory (DFT) calculates logP (lipophilicity), pKa (ionization potential), and polar surface area (PSA). Software like Schrödinger’s QikProp or SwissADME predicts bioavailability (Lipinski’s Rule of Five) and membrane permeability. Molecular dynamics simulations model solvation effects in biological membranes .

Q. How can researchers resolve contradictory data in stereochemical assignments of fluorinated cyclopropane intermediates during synthesis?

- Methodological Answer : Discrepancies arise from competing [2+1] cycloaddition pathways. Resolution strategies include:

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via polarized IR spectra.

- NOESY NMR : Identifies spatial proximity of fluorine and adjacent protons.

- Crystallographic Refinement (SHELXL) : Resolves absolute configuration using anomalous dispersion effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.